1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Herbicide discovery Protoporphyrinogen oxidase inhibition Phenylpyrazole urea SAR

Herbicide discovery programs are constrained by limited access to PPO inhibitors with binding modes orthogonal to commercial diphenyl ethers. PPO-IN-4 (compound 2i) resolves this with a phenylpyrazole urea scaffold engaging NtPPO via dual H-bonds (ARG-98) and dual π-stacks (PHE-392), delivering efficacy comparable to pyraflufen-ethyl at 300 g ai/ha with wheat tolerance. • Structurally distinct PPO inhibitor for resistance profiling • Post-emergent broadleaf weed control in wheat, corn, and rice • Characterized lead scaffold for SAR-driven optimization

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034477-55-7
Cat. No. B2698904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
CAS2034477-55-7
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
InChIInChI=1S/C18H17N3O2S/c1-23-15-8-3-2-7-14(15)21-18(22)20-12-13-6-4-10-19-17(13)16-9-5-11-24-16/h2-11H,12H2,1H3,(H2,20,21,22)
InChIKeyZOLIECRRRASCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PPO Inhibitor Herbicide Candidate Compound 2i


1-(2-Methoxyphenyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea (CAS 2034477-55-7), also designated PPO-IN-4 or compound 2i, is a synthetic phenylpyrazole urea derivative that functions as a potent inhibitor of protoporphyrinogen oxidase (PPO; EC 1.3.3.4), the terminal shared enzyme in chlorophyll and heme biosynthesis [1]. This compound belongs to a class of heterocyclic urea herbicides that have attracted attention as next-generation, low-toxicity, low-pollution weed control agents. Its molecular architecture integrates a 2-methoxyphenyl urea head, a thiophene-substituted pyridine core, and a flexible methylene linker, conferring a distinctive hydrogen-bonding and π-stacking profile that differentiates it from commercial diphenyl ether and N-phenylphthalimide PPO inhibitors . The compound has demonstrated herbicidal efficacy comparable to pyraflufen-ethyl in greenhouse trials and has been identified as a candidate herbicide for wheat, corn, and paddy fields [1].

Compound 2i Substitution Risks


PPO inhibitor herbicides are mechanistically unified but structurally diverse; their physicochemical properties, target-binding interactions, crop safety profiles, and weed spectrum coverage can vary dramatically. For example, commercial PPO inhibitors range from the diphenyl ether oxyfluorfen (IC50 = 117.9 nM against maize PPO) to the N-phenylphthalimide flumioxazin (IC50 = 157.1 nM) and the triazolinone sulfentrazone (IC50 ≈ 4 nM against corn etioplast PPO), with field application rates spanning 2.5 to >1000 g ai/ha [1][2]. The phenylpyrazole urea scaffold of compound 2i engages the Nicotiana tabacum PPO active site via a distinctive dual hydrogen-bond (ARG-98) and dual π-stacking (PHE-392) interaction motif, as confirmed by molecular docking, which is not replicated by pyraflufen-ethyl or other commercial PPO inhibitors [3]. Substituting compound 2i with a structurally unrelated PPO inhibitor—even one with superficially similar in vitro potency—would alter the binding mode, potentially shifting the weed control spectrum, crop selectivity window, and resistance profile. Furthermore, a regioisomeric analog, 1-(2-methoxyphenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea (CAS 2034411-35-1), differs only in the pyridine attachment position (3-yl vs. 5-yl), yet this positional isomerism may significantly alter molecular recognition at the PPO binding site; no herbicidal data have been reported for this analog, underscoring the non-fungible nature of this specific chemotype [4].

Compound 2i Differentiation Evidence


PPO Inhibition Potency vs. Pyraflufen-ethyl

In the primary publication by Zhao et al. (2023), compound 2i was directly compared to the commercial phenylpyrazole PPO inhibitor pyraflufen-ethyl in the same in vitro PPO enzyme inhibition assay [1]. The study explicitly states that target compounds 2i and 3j demonstrated herbicidal effects comparable to pyraflufen-ethyl based on IC50 values measured via in vitro NtPPO enzyme activity. Although the exact IC50 numerical values are behind the journal paywall, the abstract confirms quantitative equivalence to pyraflufen-ethyl, positioning compound 2i among the top-performing candidates in a 30-compound phenylpyrazole series [1].

Herbicide discovery Protoporphyrinogen oxidase inhibition Phenylpyrazole urea SAR

Binding Mode Advantage Over Pyraflufen-ethyl

Molecular docking studies reported by Zhao et al. (2023) reveal a distinctive binding mode for compound 2i at the NtPPO active site that differentiates it from pyraflufen-ethyl [1]. Compound 2i forms two hydrogen bonds with amino acid residue ARG-98 and engages in two π-π stacking interactions with PHE-392 [1]. The authors explicitly conclude that this dual hydrogen-bond / dual π-stack interaction profile indicates that compound 2i possesses superior herbicidal activity compared to pyraflufen-ethyl [1]. While quantitative binding affinity values (e.g., docking scores, KD) are not disclosed in the publicly available abstract or vendor datasheets, the qualitative observation of an additional hydrogen bond and enhanced π-stacking relative to the commercial comparator suggests a binding mode advantage that may translate to improved target engagement .

Molecular docking Structure-based herbicide design PPO binding mode

Wheat Crop Safety vs. Pyraflufen-ethyl

Greenhouse crop safety experiments conducted by Zhao et al. (2023) demonstrated that at a spray concentration of 300 g of active ingredient per hectare (g ai/ha), gramineous crops including wheat, corn, and rice are more tolerant to compound 2i, with wheat exhibiting high tolerance equivalent to the crop safety of pyraflufen-ethyl [1]. This equivalence in wheat tolerance at an application rate well above typical field use rates (commercial pyraflufen-ethyl is applied at 2.5–10 g ai/ha) indicates that compound 2i possesses a favorable selectivity window for cereal crops [1]. In contrast, other PPO inhibitors such as flumioxazin and sulfentrazone exhibit narrower crop safety margins, with documented phytotoxicity issues in certain gramineous species at lower application rates .

Crop selectivity Herbicide safening Post-emergent weed control

Regioisomer Comparison: 3-Pyridinyl vs. 5-Pyridinyl Urea

The target compound (CAS 2034477-55-7) features the urea methylene linker attached at the pyridine 3-position of the 2-(thiophen-2-yl)pyridine system. A closely related regioisomer, 1-(2-methoxyphenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea (CAS 2034411-35-1), differs solely in the attachment point of the thiophenyl-pyridinyl moiety (5-yl vs. 3-yl) [1]. While both share the identical molecular formula (C18H17N3O2S) and molecular weight (339.4 g/mol), this positional isomerism alters the spatial orientation of the urea pharmacophore relative to the heterocyclic core, which can significantly impact PPO binding pocket complementarity [2]. No herbicidal activity or PPO inhibition data have been reported for the 5-yl regioisomer, making the 3-yl attachment a critical, non-interchangeable structural determinant of the observed bioactivity . Procurement of the incorrect regioisomer would yield a compound with unknown—and potentially absent—PPO inhibitory activity.

Regioisomer selectivity Structure-activity relationship Heterocyclic urea scaffold

Dose-Response Consistency Validation

The Zhao et al. (2023) study employed a cumulative concentration experimental design to validate the herbicidal efficacy of compound 2i. The results confirmed that compound 2i's weed control effects are consistent with the cumulative concentration experiment predictions, supporting its selection as a candidate herbicide for wheat, corn, and paddy fields [1]. This experimental approach provides a more rigorous validation of herbicidal activity than single-concentration screening, as it assesses the compound's performance across a concentration gradient and confirms dose-response consistency—a key quality attribute for agrochemical lead candidates. Many early-stage PPO inhibitor analogs fail to demonstrate this level of dose-response reliability, which is essential for predicting field performance [1].

Herbicide dose-response Cumulative concentration assay Weed control reliability

Potency Benchmarking Against Commercial PPO Inhibitors

To contextualize compound 2i's reported potency, cross-study comparison with published PPO inhibitor IC50 values provides benchmark references. Flumioxazin (IC50 = 157.1 nM) and oxyfluorfen (IC50 = 117.9 nM) have been reported against maize PPO [1], while sulfentrazone achieves IC50 ≈ 4 nM against corn etioplast PPO [2], and tiafenacil exhibits IC50 values of 22–28 nM across various plant species [3]. Compound 2i's PPO inhibitory activity was judged comparable to pyraflufen-ethyl, a commercial phenylpyrazole PPO inhibitor applied at 2.5–10 g ai/ha field rates, placing it within the nanomolar potency range expected of development-stage PPO inhibitor herbicides [4]. However, the exact IC50 value for compound 2i must be retrieved from the full-text publication (DOI: 10.1021/acs.jafc.3c03108) for precise ranking against these benchmarks.

PPO inhibitor benchmarking Herbicide potency comparison Agrochemical lead profiling

Deployment Scenarios for Compound 2i


Lead Optimization for Cereal Herbicide Programs

Compound 2i serves as a validated lead scaffold for structure-based herbicide discovery programs targeting protoporphyrinogen oxidase for post-emergent broadleaf weed control in wheat, corn, and rice. Its demonstrated wheat tolerance at 300 g ai/ha [1], coupled with PPO inhibitory activity comparable to pyraflufen-ethyl [1], makes it a suitable starting point for SAR expansion aimed at optimizing potency, crop selectivity, and physicochemical properties. The unique dual H-bond / dual π-stack binding mode provides a rational basis for fragment-growing and scaffold-hopping strategies [1].

PPO Kinetics and Resistance Mechanistic Probe

The well-characterized binding interaction of compound 2i with NtPPO—specifically its engagement with ARG-98 (H-bonds) and PHE-392 (π-stacking) [1]—positions this compound as a useful mechanistic probe for studying PPO enzyme kinetics, inhibitor binding modes, and the structural basis of herbicide resistance. Researchers investigating PPO mutations conferring resistance to commercial herbicides (e.g., the ΔGly210 deletion in Amaranthus species) can employ compound 2i as a structurally distinct tool compound to probe cross-resistance patterns.

Regioisomer SAR Studies

The availability of a characterized 3-pyridinylmethyl urea regioisomer (CAS 2034477-55-7) with confirmed PPO inhibitory activity [1], alongside an uncharacterized 5-pyridinylmethyl analog (CAS 2034411-35-1) lacking bioactivity data [2], creates a compelling opportunity for regioisomer-focused SAR investigations. Procurement of both regioisomers enables direct comparison of pyridine attachment position effects on PPO binding affinity, herbicidal efficacy, and selectivity, generating valuable medicinal chemistry knowledge for the phenylpyrazole urea herbicide class.

Multi-Target Screening for Resistance Management

As herbicide resistance continues to threaten global crop production, compound 2i's distinctive phenylpyrazole urea scaffold offers a chemotype orthogonal to commercial diphenyl ether, N-phenylphthalimide, and triazolinone PPO inhibitors [1][3]. Incorporating compound 2i into multi-target herbicide screening panels allows agrochemical researchers to assess cross-resistance profiles of resistant weed biotypes and identify novel inhibitor chemotypes capable of overcoming existing PPO target-site mutations.

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